molecular formula C16H17BrN2O2 B6709684 N-[2-(3-bromophenoxy)ethyl]-2-pyridin-2-ylpropanamide

N-[2-(3-bromophenoxy)ethyl]-2-pyridin-2-ylpropanamide

Cat. No.: B6709684
M. Wt: 349.22 g/mol
InChI Key: PORZVKJTMFFQKR-UHFFFAOYSA-N
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Description

N-[2-(3-bromophenoxy)ethyl]-2-pyridin-2-ylpropanamide is an organic compound that features a bromophenoxy group, a pyridinyl group, and a propanamide backbone

Properties

IUPAC Name

N-[2-(3-bromophenoxy)ethyl]-2-pyridin-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c1-12(15-7-2-3-8-18-15)16(20)19-9-10-21-14-6-4-5-13(17)11-14/h2-8,11-12H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORZVKJTMFFQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)C(=O)NCCOC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(3-bromophenoxy)ethyl]-2-pyridin-2-ylpropanamide typically involves the following steps:

Chemical Reactions Analysis

N-[2-(3-bromophenoxy)ethyl]-2-pyridin-2-ylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The bromine atom in the bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines).

Scientific Research Applications

N-[2-(3-bromophenoxy)ethyl]-2-pyridin-2-ylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.

    Material Science: It is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(3-bromophenoxy)ethyl]-2-pyridin-2-ylpropanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-[2-(3-bromophenoxy)ethyl]-2-pyridin-2-ylpropanamide can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds:

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